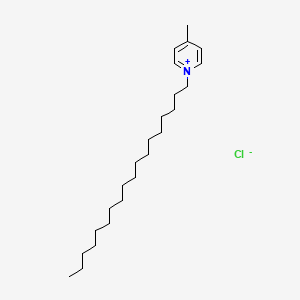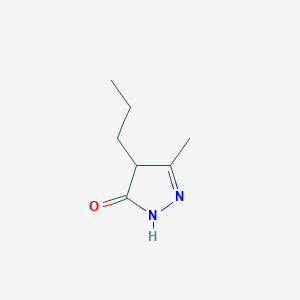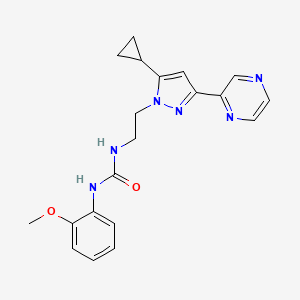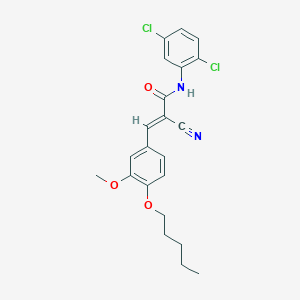
(8-Methoxy-4-(m-tolylamino)quinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of the compound isC22H23N3O2S. The structure of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound belongs to a broader class of chemicals known as quinolines, which have been studied extensively for their diverse chemical reactions and potential applications. For instance, Sinsky and Bass (1984) explored the reactions of ortho-substituted anilines with various α,β-acetylenic ketones, leading to the synthesis of quinolines, including derivatives similar to the compound of interest (Sinsky & Bass, 1984).
Biomedical and Analytical Applications
- The quinoline structure, which is closely related to the compound , has been utilized in the development of novel fluorophores. For example, Hirano et al. (2004) synthesized a novel fluorophore, 6-methoxy-4-quinolone, demonstrating its strong fluorescence and stability in a wide pH range, indicating potential applications in biomedical analysis (Hirano et al., 2004).
Antituberculosis Activity
- Quinoline derivatives have been explored for their potential antituberculosis activity. Taran et al. (2000) investigated compounds synthesized from 4-hydroxyquinolin-3-ylamides, which showed promise as antituberculosis agents (Taran et al., 2000).
Antibacterial Properties
- Another area of application is in the synthesis of antibacterial agents. Jinbo et al. (1994) developed quinoline derivatives with significant antibacterial activities, particularly against Gram-positive bacteria (Jinbo et al., 1994).
Antimalarial and Antiparasitic Research
- The compound's family has also been explored for antimalarial and antiparasitic activities. Nanayakkara et al. (2008) studied the activities and toxicities of enantiomers of an 8-aminoquinoline, highlighting their efficacy in animal models of malaria and pneumocystis pneumonia (Nanayakkara et al., 2008).
Corrosion Inhibition
- In the field of material science, derivatives of 8-hydroxyquinoline, which are structurally related to the compound, have been used as corrosion inhibitors. Douche et al. (2020) evaluated the anti-corrosion performance of 8-hydroxyquinoline derivatives, finding them effective for protecting mild steel in acidic mediums (Douche et al., 2020).
Mécanisme D'action
Target of Action
Quinoline-based compounds are known to have a wide range of biological activities and can interact with various cellular targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline-based compounds are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can significantly impact the action of pharmaceutical compounds .
Propriétés
IUPAC Name |
[8-methoxy-4-(3-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-5-3-6-16(13-15)23-18-14-19(22(26)25-9-11-28-12-10-25)24-21-17(18)7-4-8-20(21)27-2/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXMMOOEKKZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)


![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)

![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2811939.png)


![9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B2811943.png)

